molecular formula C16H20F3NO2 B3018683 N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide CAS No. 1351649-57-4

N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B3018683
CAS No.: 1351649-57-4
M. Wt: 315.336
InChI Key: HBDZDKIJYORPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a benzamide core substituted with a trifluoromethyl group at the meta-position, a common pharmacophore in drug discovery due to its ability to enhance metabolic stability, membrane permeability, and binding affinity . The structure is completed with a N-(2-cyclohexyl-2-hydroxyethyl) side chain, which contributes to the molecule's overall stereochemistry and potential for target engagement. While the specific biological profile of this exact compound is a subject for ongoing investigation, its structural analogs have demonstrated a range of valuable pharmacological activities. Notably, substituted benzamides have been identified as potent and selective Histone Deacetylase 6 (HDAC6) inhibitors . HDAC6 is an emerging target for the treatment of cancer, neurodegenerative diseases, and inflammation. Furthermore, related compounds containing the trifluoromethyl benzamide moiety have been evaluated as potential potassium channel blockers for managing epileptic paroxysmal seizures, and other analogs show promise as antitubercular agents . The presence of the trifluoromethyl group is frequently a critical determinant of this biological activity . This compound is provided as a high-purity chemical tool for research and development purposes. It is intended for use in in vitro assays, including target identification, mechanism of action studies, and structure-activity relationship (SAR) investigations to further explore its potential applications. Notice to Researchers: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for use in humans or animals.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO2/c17-16(18,19)13-8-4-7-12(9-13)15(22)20-10-14(21)11-5-2-1-3-6-11/h4,7-9,11,14,21H,1-3,5-6,10H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDZDKIJYORPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H20F3NO2
  • Molecular Weight : 315.336 g/mol
  • CAS Number : 1351649-57-4
  • Purity : Typically around 95%

The compound features a trifluoromethyl group, which enhances its electrophilic character, and a cyclohexyl-2-hydroxyethyl substituent that may contribute to its biological activity.

The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets such as:

  • Progesterone Receptors : Its structural characteristics indicate potential as a nonsteroidal progesterone receptor antagonist. This activity is relevant for treating conditions like uterine leiomyoma, endometriosis, and certain breast cancers.

Case Studies and Research Findings

  • Anticancer Activity :
    • Similar compounds have been studied for their anticancer properties. For instance, the related compound N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide has shown significant binding affinity towards progesterone receptors, suggesting that this compound may exhibit similar properties.
    • In vitro studies on related compounds have demonstrated inhibitory effects on cancer cell lines, indicating that this class of compounds could be explored further for anticancer applications.
  • Chemical Reactivity :
    • The trifluoromethyl group enhances the electrophilic nature of the aromatic ring in the compound, making it susceptible to electrophilic aromatic substitution reactions. This property can be exploited in synthetic pathways to develop more complex derivatives with enhanced biological activities.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-phenoxyphenyl)benzenesulfonamideContains phenoxy and benzenesulfonamide groupsPotent nonsteroidal progesterone receptor antagonist
N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamideSimilar cyclohexyl and hydroxyethyl groupsDistinct electronic properties due to trifluoromethoxy group
This compound Trifluoromethyl and hydroxyethyl substituentsPotentially different biological activities due to lack of sulfonamide functionality

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Physicochemical Properties
Compound LogP (Estimated) Solubility (mg/mL) Melting Point (°C)
Target Compound ~3.5 <1 (aqueous) Not reported
N-(2-Hydroxy-1,1-dimethylethyl)-3-CH₃ 1.8 10–20 120–125
Flutolanil 4.2 0.5 102–104
Table 2: Key NMR Peaks for Comparison
Compound δ (ppm) for CF₃/CH₃ δ (ppm) for Hydroxyl Proton
Target Compound ~122 (¹³C CF₃) ~4.8 (¹H, broad)
N-(2-Hydroxy-1,1-dimethylethyl)-3-CH₃ 21.3 (¹³C CH₃) 4.3 (¹H, broad)
N-[4-Chloro-3-CF₃-phenyl]-2-OH 121.5 (¹³C CF₃) 13.0 (¹H, s, OH)

Q & A

Q. What are the optimal synthetic routes for N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide, and how can reaction yields be maximized?

  • Methodological Answer : Synthesis of benzamide derivatives typically involves multi-step reactions, as seen in structurally similar compounds (e.g., ). Key steps include:
  • Amide bond formation : Reacting cyclohexyl-hydroxyethylamine with 3-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., triethylamine) to promote nucleophilic acyl substitution.
  • Purification : Use column chromatography or recrystallization to isolate the product. achieved yields up to 95% for analogous compounds by optimizing stoichiometry and reaction time.
  • Yield enhancement : Pre-activation of carboxylic acid derivatives (e.g., using HATU or EDCI coupling agents) and inert atmosphere (N₂/Ar) can minimize side reactions.

Table 1 : Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldReference
AmidationTEA, DCM, 0°C → RT85–95%
CyclizationNaOH, MeOH, reflux56%
Final purificationSilica gel chromatography>98% purity

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR confirms regiochemistry and functional groups (e.g., cyclohexyl, hydroxyethyl, and trifluoromethyl motifs). For example, used ¹H-NMR to verify substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., ¹⁹F splitting for CF₃ groups).
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity. Combine with UV/iodine staining for real-time analysis .
  • X-ray Crystallography : For unambiguous structural confirmation (e.g., used crystallography to resolve similar benzamide derivatives) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity and physicochemical stability?

  • Methodological Answer : The CF₃ group enhances:
  • Metabolic stability : By resisting oxidative degradation (common in CYP450-mediated metabolism).
  • Lipophilicity : Improves membrane permeability, as seen in related compounds ().
  • Target binding : The electron-withdrawing effect strengthens hydrogen bonding or dipole interactions with enzymes/receptors (e.g., BRAF inhibitors in ) .
  • Experimental validation : Compare CF₃-containing analogs with non-fluorinated counterparts via enzymatic assays (e.g., IC₅₀ measurements) or computational docking (e.g., Schrödinger Suite).

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s activity?

  • Methodological Answer :
  • Re-evaluate computational models : Adjust force field parameters (e.g., AMBER for fluorine interactions) or use hybrid QM/MM methods to better simulate CF₃ effects.
  • Crystallographic validation : Resolve target-ligand co-crystal structures (e.g., using Mercury CSD; ) to identify unmodeled binding interactions .
  • Dose-response profiling : Perform orthogonal assays (e.g., SPR, ITC) to confirm binding kinetics and rule out assay-specific artifacts .
  • Case study : identified discrepancies in RAF inhibitor predictions, resolved by incorporating solvation entropy calculations .

Q. How can researchers identify and validate molecular targets for this benzamide derivative?

  • Methodological Answer :
  • Kinase profiling screens : Use panels like Eurofins KinaseProfiler™ to assess inhibition across 300+ kinases, given structural similarity to BRAF inhibitors () .
  • CRISPR-Cas9 knockout : Validate target dependency by knocking out candidate genes (e.g., BRAF, EGFR) in cellular models and monitoring compound efficacy loss.
  • Thermal shift assays (TSA) : Detect target engagement by measuring protein melting temperature shifts upon ligand binding .
  • Pathway analysis : Transcriptomic/proteomic profiling (RNA-seq, phosphoproteomics) to map downstream effects (e.g., MAPK/ERK pathway modulation).

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across cell lines or model systems?

  • Methodological Answer :
  • Cell line authentication : Confirm genetic backgrounds (e.g., STR profiling) to rule out cross-contamination.
  • Microenvironment optimization : Adjust media conditions (e.g., serum concentration, hypoxia) to mimic physiological contexts.
  • Metabolic stability assays : Test compound stability in cell lysates vs. buffer to identify enzymatic degradation ( notes CF₃ improves stability) .
  • Case example : observed variable B-Raf inhibition efficacy, attributed to differential expression of co-factors like KSR1 .

Structural Optimization

Q. What rational design approaches improve the selectivity of this compound for its intended target?

  • Methodological Answer :
  • SAR studies : Synthesize analogs with modified cyclohexyl/hydroxyethyl groups (e.g., ’s substitution patterns) to map steric/electronic requirements .
  • Fragment-based drug design : Screen truncated fragments (e.g., 3-(trifluoromethyl)benzamide core) to identify minimal pharmacophores.
  • Cryo-EM/MD simulations : Model dynamic binding interactions over time (e.g., gating residues in kinases) to guide substitutions .

Safety and Hazard Considerations

Q. What safety protocols are essential during the synthesis and handling of this compound?

  • Methodological Answer :
  • Hazard analysis : Review SDS of precursors (e.g., benzoyl chlorides, CF₃-containing reagents) for toxicity ( highlights hazard assessments for O-benzyl hydroxylamine) .
  • Engineering controls : Use fume hoods for volatile reagents (e.g., triethylamine, DCM).
  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.